Methyl 3-guanidino-4-methylbenzoate
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Overview
Description
Methyl 3-guanidino-4-methylbenzoate is a chemical compound with the molecular formula C10H14N4O5. It is known for its role as a pharmaceutical intermediate, particularly in the synthesis of Nilotinib Hydrochloride . This compound is characterized by its guanidino group attached to a methylbenzoate structure, making it a valuable entity in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-guanidino-4-methylbenzoate typically involves the esterification of 3-guanidino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-guanidino-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The guanidino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Methyl 3-guanidino-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It plays a crucial role in the development of drugs, particularly in the synthesis of Nilotinib Hydrochloride, a medication used to treat certain types of cancer.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-guanidino-4-methylbenzoate involves its interaction with specific molecular targets. The guanidino group is known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-carbamimidamido-4-methylbenzoate nitrate
- 3-Carbamimidamido-4-methylbenzoate de méthyle nitrate
- Methyl 3-guanidino-4-methylbenzoate mononitrate
Uniqueness
This compound is unique due to its specific structure, which includes a guanidino group attached to a methylbenzoate framework. This structure imparts distinct chemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and other applications .
Biological Activity
Methyl 3-guanidino-4-methylbenzoate is a compound with significant pharmacological potential, primarily due to its unique structural features that combine a guanidine group with a methyl-substituted benzoate. This article explores its biological activity, synthesis, mechanisms of action, and implications in various therapeutic contexts.
Chemical Structure and Properties
This compound exhibits a complex structure characterized by:
- Guanidine Group : Known for its basicity and ability to form hydrogen bonds, enhancing its interaction with biological targets.
- Aromatic Ring : The presence of the benzoate moiety contributes to its lipophilicity, which can influence membrane permeability.
Biological Activities
Research indicates that this compound possesses several noteworthy biological activities, particularly in pharmacology:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle disruption .
- Neuroprotective Effects : Its structural similarity to compounds involved in neuroprotection suggests potential applications in treating neurodegenerative diseases.
While detailed mechanisms remain under investigation, several hypotheses have been proposed regarding how this compound exerts its biological effects:
- Inhibition of Enzymatic Activity : The guanidine group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and cellular signaling .
Case Study 1: Anticancer Activity
A study evaluating the cytotoxicity of this compound on K-562 leukemia cells reported a half-inhibitory concentration (IC50) significantly lower than that of standard chemotherapeutics, indicating potent anticancer properties. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. The compound's mechanism was suggested to involve disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 3-guanidino-4-methylbenzoate | Ethyl instead of methyl group | Different solubility and reactivity |
Methyl 3-amino-4-methylbenzoate | Amino group instead of guanidine | Lacks the potential biological activity related to guanidine |
Guanidine | Simple structure without aromatic ring | Limited applications due to lack of benzoate moiety |
This comparison highlights how the combination of the guanidine group and the aromatic structure enhances the reactivity and potential applications of this compound compared to its analogs.
Properties
CAS No. |
1025716-98-6 |
---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-(diaminomethylideneamino)-4-methylbenzoate |
InChI |
InChI=1S/C10H13N3O2/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12/h3-5H,1-2H3,(H4,11,12,13) |
InChI Key |
KUPZXJAHIUUBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N |
Origin of Product |
United States |
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